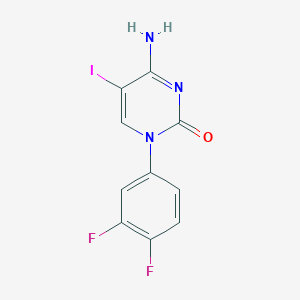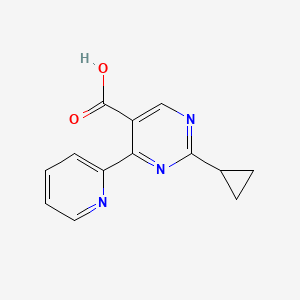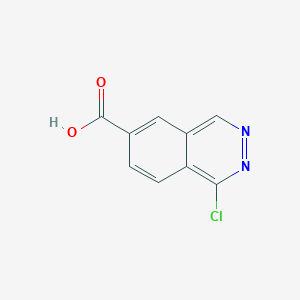
1-Chlorophthalazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorophthalazine-6-carboxylic acid is an organic compound with the molecular formula C₉H₅ClN₂O₂. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound is characterized by the presence of a chlorine atom at the first position and a carboxylic acid group at the sixth position of the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorophthalazine-6-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of phthalazine derivatives followed by carboxylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the direct carboxylation of 1-chlorophthalazine using carbon dioxide (CO₂) in the presence of a suitable catalyst. This reaction can be carried out under high pressure and temperature to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Chlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phthalazine derivatives with higher oxidation states.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can produce phthalazine-6-carboxylic acid derivatives with different functional groups .
Scientific Research Applications
1-Chlorophthalazine-6-carboxylic acid has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Due to its structural features, this compound is investigated for its potential as a pharmacophore in drug design.
Material Science: The compound is used in the development of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Chlorophthalazine-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
In organic synthesis, the compound’s reactivity is governed by the presence of the chlorine atom and the carboxylic acid group. These functional groups participate in various chemical reactions, enabling the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-6-carboxylic acid: Lacks the chlorine atom at the first position, resulting in different reactivity and properties.
1-Chlorophthalazine: Lacks the carboxylic acid group, limiting its applications in certain chemical reactions.
1-Bromophthalazine-6-carboxylic acid:
Uniqueness
1-Chlorophthalazine-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions. Additionally, the compound’s structure allows for its use in diverse scientific research applications, making it a valuable compound in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
1-chlorophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-2-1-5(9(13)14)3-6(7)4-11-12-8/h1-4H,(H,13,14) |
InChI Key |
PVZQHKCCNMDQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


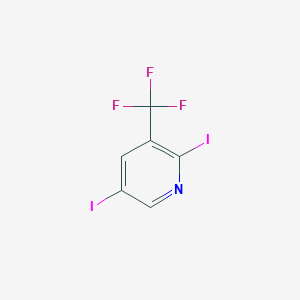
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
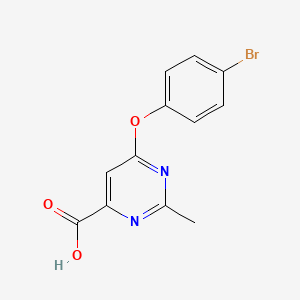
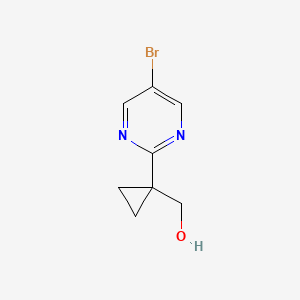
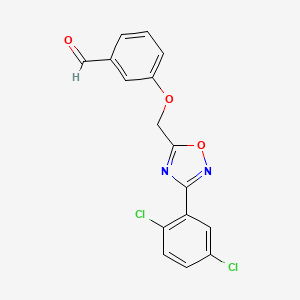
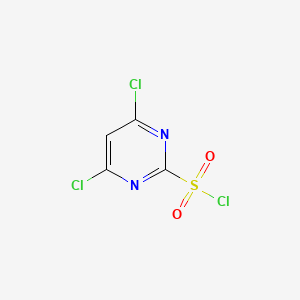



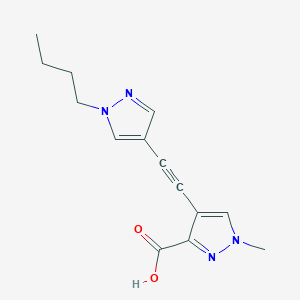
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
